molecular formula C9H11Br B2451344 1-Bromo-4-ethyl-2-methylbenzene CAS No. 90560-90-0

1-Bromo-4-ethyl-2-methylbenzene

Cat. No. B2451344
CAS RN: 90560-90-0
M. Wt: 199.091
InChI Key: XBGBBRDQTBGMBC-UHFFFAOYSA-N
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Description

1-Bromo-4-ethyl-2-methylbenzene is a chemical compound with the molecular formula C9H11Br . It has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-ethyl-2-methylbenzene consists of a benzene ring with bromine, ethyl, and methyl substituents . The exact positions of these substituents on the benzene ring would be determined by the specific synthesis method used.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1-Bromo-4-ethyl-2-methylbenzene is a significant intermediate in the synthesis of various medicinal and pharmaceutical agents. Its derivatives, like 1-bromo-2,4-dinitrobenzene, demonstrate applications in producing organic dyes and electroluminescent materials. These derivatives are often synthesized with high purity and yield, indicating their importance in chemical manufacturing processes (Xuan et al., 2010).

Organic Chemistry and Kinetics

In organic chemistry, 1-Bromo-4-ethyl-2-methylbenzene is used in reactions involving sodium sulfide and phase-transfer catalysis. These reactions, enhanced by sonication, highlight the compound's role in facilitating efficient chemical synthesis (Abimannan et al., 2015).

Thermochemical Studies

The thermochemistry of halogen-substituted methylbenzenes, including compounds like 1-Bromo-4-ethyl-2-methylbenzene, has been extensively studied. These studies involve experimental measurements of vapor pressures and enthalpies, providing critical data for understanding their physical and chemical properties (Verevkin et al., 2015).

Antioxidant and Pharmaceutical Properties

Research into the antioxidant potential of related compounds, such as 4-bromo-1-isothiocyanato-2-methylbenzene, suggests potential pharmaceutical applications. These studies involve experimental and computational methods to understand the molecular interactions and potential therapeutic benefits of these compounds (Richa et al., 2020).

Domino Reactions in Organic Synthesis

1-Bromo-4-ethyl-2-methylbenzene is used in domino reactions to synthesize benzofurans, a class of organic compounds with various applications. These reactions typically involve C-C and C-O bond formations, demonstrating the compound's versatility in organic synthesis (Lu et al., 2007).

Molecular Conformation and Crystallography

Studies on the molecular conformation and crystallography of halogen-substituted methylbenzenes, including bromo-derivatives, have been conducted. These studies provide insights into the structural characteristics of these compounds, which are vital for understanding their behavior in various applications (Hamdouni et al., 2019).

properties

IUPAC Name

1-bromo-4-ethyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBBRDQTBGMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethyl-2-methylbenzene

CAS RN

90560-90-0
Record name 1-bromo-4-ethyl-2-methylbenzene
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